Benzonitrile, 3-(diphenylphosphino)-
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-diphenylphosphanylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14NP/c20-15-16-8-7-13-19(14-16)21(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOMEUOOACYART-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14NP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00473659 | |
| Record name | Benzonitrile, 3-(diphenylphosphino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14378-89-3 | |
| Record name | Benzonitrile, 3-(diphenylphosphino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization of Phosphine Nitrile Ligands in Organometallic Chemistry
Organometallic chemistry heavily relies on ligands to stabilize metal centers and modulate their reactivity. Phosphine (B1218219) ligands (PR₃) are among the most important classes of ligands due to the ability to systematically alter their electronic and steric properties by varying the R groups. They typically bind to metals through their phosphorus atom, which has a lone pair of electrons, acting as a σ-donor. They can also act as π-acceptors by accepting electron density from the metal into the phosphorus's d-orbitals. This versatility allows for the fine-tuning of a metal catalyst's activity and selectivity.
Nitrile ligands (RCN), on the other hand, are generally considered versatile yet weakly coordinating ligands. wikipedia.org They are often used as labile (easily displaced) ligands in synthetic intermediates, allowing for the convenient preparation of a wide range of metal complexes. wikipedia.org For example, palladium complexes like PdCl₂(PhCN)₂ serve as useful precursors because the benzonitrile (B105546) ligands are readily substituted by stronger ligands. wikipedia.org
The combination of a phosphine and a nitrile functional group within a single molecule, as seen in Benzonitrile, 3-(diphenylphosphino)-, creates a bifunctional or "hemilabile" ligand. wwu.edu Hemilabile ligands possess two different donor groups: one that binds strongly to a metal center (the "anchor") and another that binds weakly and can be easily displaced. wwu.edu In this case, the soft phosphine group typically serves as the strong anchor, while the harder nitrile group forms a weaker, reversible bond. This hemilabile character is highly sought after in catalysis, as the dissociation of the weak donor opens a coordination site on the metal, allowing a substrate molecule to bind and react, after which the weak donor can recoordinate. wwu.edunih.gov
The Unique Structural and Electronic Features of Benzonitrile, 3 Diphenylphosphino
The defining feature of Benzonitrile (B105546), 3-(diphenylphosphino)- is its hybrid structure, which marries a diphenylphosphino group and a cyano group on a central benzene (B151609) ring. The two functional groups are positioned in a meta (1,3) relationship on the ring.
The diphenylphosphino group is a well-established moiety in ligand chemistry, known for its steric bulk and electron-donating properties. The phosphorus atom acts as a soft Lewis base, preferring to coordinate with soft Lewis acidic metals like palladium, gold, and rhodium. The nitrile group, with its carbon-nitrogen triple bond, is a harder, less basic donor site. This disparity in the electronic nature of the two donor sites is the foundation of the ligand's hemilabile potential. wwu.eduresearchgate.net The meta-substitution pattern means that the two groups primarily influence each other through inductive effects rather than direct resonance, which would be more pronounced in an ortho or para arrangement.
| Property | Value |
| Molecular Formula | C₁₉H₁₄NP |
| Molecular Weight | 287.30 g/mol |
| CAS Number | 14378-89-3 |
| Appearance | Solid |
Overview of Academic Research Trajectories for This Compound Class
Strategic Approaches to Aryl Phosphine-Nitrile Synthesis
The construction of the Benzonitrile, 3-(diphenylphosphino)- scaffold relies on the formation of a carbon-phosphorus (C–P) bond at the meta-position of a benzonitrile unit. Key strategies involve transition metal-catalyzed cross-coupling reactions and nucleophilic substitution methods, which offer reliable pathways to this class of compounds.
The most prevalent methods utilize palladium or nickel catalysts to couple an aryl halide or pseudohalide with a phosphorus nucleophile. A primary route involves the reaction of 3-halobenzonitriles, such as 3-bromobenzonitrile, with a diphenylphosphine (B32561) source. acs.org These reactions are typically facilitated by a palladium or nickel complex, which activates the aryl halide for subsequent coupling.
Another strategic approach is the Hirao reaction, which involves the transition metal-catalyzed coupling of a secondary phosphine oxide, such as diphenylphosphine oxide, with an aryl halide. acs.org The resulting phosphine oxide can then be reduced to the target phosphine. Furthermore, the use of Grignard reagents can be employed, where a Grignard reagent derived from an aryl halide reacts with a chlorophosphine like chlorodiphenylphosphine. acs.org
A summary of common synthetic approaches is presented in the table below.
| Starting Material (Aryl) | Phosphorus Source | Catalyst/Reagent | General Conditions | Product Type |
| 3-Bromobenzonitrile | Diphenylphosphine | Base (e.g., Potassium tert-butoxide) | Inert atmosphere, 80-120°C | Phosphine |
| 3-Halobenzonitrile | Diphenylphosphine Oxide | Palladium or Nickel Catalyst | High temperature, Base | Phosphine Oxide |
| 3-Halobenzonitrile | Trialkyl Phosphite | Nickel or Palladium Chloride | Microwave irradiation | Phosphonate (intermediate) researchgate.net |
| 3-Bromobenzonitrile | Diphenylphosphine | Palladium(0) Catalyst | Ligand, Base | Phosphine |
Elucidation of Reaction Mechanisms in Benzonitrile, 3-(diphenylphosphino)- Formation
The formation of Benzonitrile, 3-(diphenylphosphino)- via transition metal catalysis, particularly with palladium, proceeds through a well-established catalytic cycle. This cycle is fundamental to a wide range of cross-coupling reactions that form carbon-carbon and carbon-heteroatom bonds. researchgate.netlibretexts.org The mechanism for the palladium-catalyzed coupling of an aryl halide with a phosphine source can be generalized into three primary steps:
Oxidative Addition : The catalytic cycle begins with the oxidative addition of the aryl halide (e.g., 3-bromobenzonitrile) to a low-valent palladium(0) complex, typically bearing phosphine ligands. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) intermediate. libretexts.org
Transmetalation or Nucleophilic Attack : The nature of this step depends on the phosphorus source. If a phosphide (B1233454) salt (e.g., lithium diphenylphosphide) is used, a transmetalation-like step occurs where the diphenylphosphido group replaces the halide on the palladium(II) complex. Alternatively, if diphenylphosphine is used in the presence of a base, the base deprotonates the phosphine to form a phosphide in situ, which then attacks the palladium(II) center, displacing the halide.
Reductive Elimination : This is the final step of the cycle, where the desired product, Benzonitrile, 3-(diphenylphosphino)-, is formed by the reductive elimination of the aryl and phosphino (B1201336) groups from the palladium(II) complex. This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org
This catalytic cycle is highly efficient, allowing for the synthesis of the target molecule with only a small amount of catalyst. The choice of ligands on the palladium catalyst is crucial as they influence the efficiency of each step in the cycle, particularly the rates of oxidative addition and reductive elimination. researchgate.net
Chemo- and Regioselective Functionalization of the Benzonitrile, 3-(diphenylphosphino)- Scaffold
The Benzonitrile, 3-(diphenylphosphino)- molecule possesses two primary reactive sites: the phosphorus atom of the diphenylphosphino group and the carbon-nitrogen triple bond of the nitrile group. The distinct chemical nature of these functional groups allows for selective transformations, providing pathways to a variety of derivatives.
Reactions at the Phosphorus Center:
The trivalent phosphorus atom in the diphenylphosphino group is susceptible to oxidation. Treatment with mild oxidizing agents, such as hydrogen peroxide or air, can selectively convert the phosphine into the corresponding phosphine oxide, 3-(diphenylphosphinoyl)benzonitrile. acs.org This transformation is often facile and highlights the need for handling the parent phosphine under an inert atmosphere to prevent unwanted oxidation. The phosphine can also act as a nucleophile, reacting with alkyl halides to form quaternary phosphonium (B103445) salts.
Reactions at the Nitrile Group:
The nitrile group can undergo a range of transformations while leaving the phosphine group intact, provided appropriate reaction conditions are chosen.
Hydrolysis : Under acidic conditions, the nitrile group can be hydrolyzed. This reaction typically proceeds in a stepwise manner, first forming the corresponding amide (3-(diphenylphosphino)benzamide) and then, upon further hydrolysis, the carboxylic acid (3-(diphenylphosphino)benzoic acid). doubtnut.comrsc.org
Reduction : The nitrile group can be reduced to a primary amine. Catalytic hydrogenation, for instance using palladium on carbon (Pd/C) under a hydrogen atmosphere, is a common method for reducing nitriles to benzylamines, which would yield 3-(diphenylphosphino)benzylamine. nih.gov Care must be taken as some hydrogenation catalysts can also be active for C-P bond cleavage under harsh conditions.
Organometallic Addition : Grignard reagents or organolithium reagents can add to the electrophilic carbon of the nitrile. Subsequent hydrolysis of the resulting imine intermediate yields a ketone. For example, reaction with methylmagnesium bromide followed by hydrolysis would produce 3-(diphenylphosphino)acetophenone. doubtnut.com
Cycloaddition : The nitrile group can participate in cycloaddition reactions. For example, [3+2] cycloaddition with nitrile N-oxides can be used to form heterocyclic structures. mdpi.com
Complexation Behavior with Transition Metals
The coordination of Benzonitrile, 3-(diphenylphosphino)- to transition metals is governed by the distinct preferences of its two donor functionalities. The phosphorus atom of the diphenylphosphino group acts as a soft Lewis base, favoring coordination to soft, low-valent, and electron-rich transition metals. Conversely, the nitrogen atom of the benzonitrile group is a harder Lewis base, typically coordinating to harder, high-valent, and more electropositive metal centers. This dichotomy allows the ligand to function as a monodentate, chelating, or bridging ligand, depending on the nature of the metal center and the reaction conditions.
Nature of Metal-Ligand Bonding and Donor Atom Preferences
The diphenylphosphino group primarily engages in σ-donation from the phosphorus lone pair to a vacant metal d-orbital. This interaction is often supplemented by π-backbonding, where electron density from filled metal d-orbitals is donated into the P-C σ* anti-bonding orbitals. wikipedia.org This π-acceptor character is a hallmark of phosphine ligands and contributes to the stability of complexes with electron-rich metals. wikipedia.org
The benzonitrile group, on the other hand, coordinates through the nitrogen lone pair. The bonding is predominantly σ-donation, although some degree of π-back-donation into the C≡N π* orbitals can occur, particularly with electron-rich metal centers. Theoretical studies on related nitrile complexes suggest that the increased reactivity of the coordinated nitrile is due to a lowering of the ligand's LUMO energy rather than a simple polarization of the C≡N bond. researchgate.net
The preference for P- versus N-coordination is a key aspect of this ligand's chemistry. For soft metal ions like Pd(II), Pt(II), Rh(I), and Au(I), coordination is expected to occur preferentially through the soft phosphorus donor. wikipedia.orgmdpi.commdpi.com In contrast, harder metal ions may favor coordination to the nitrogen atom. In many scenarios, the ligand can act as a P,N-chelating agent, although the formation of a stable chelate ring will depend on the metal's preferred coordination geometry. Furthermore, it can function as a bridging ligand, linking two metal centers through its P and N donors, leading to the formation of bimetallic or polynuclear complexes. researchgate.netresearchgate.net
Table 1: Predicted Coordination Modes and Bonding Characteristics
| Metal Center Type | Primary Donor Atom | Bonding Nature | Potential Coordination Mode |
|---|---|---|---|
| Soft, Low-Valent (e.g., Pd(0), Rh(I)) | Phosphorus (P) | Strong σ-donation, Significant π-backbonding | Monodentate (P-bound), Bridging |
| Borderline (e.g., Co(II), Ni(II), Cu(II)) | Phosphorus (P) and/or Nitrogen (N) | σ-donation, Moderate π-backbonding (P), Primarily σ-donation (N) | Chelating (P,N), Bridging, Monodentate (P- or N-bound) |
| Hard, High-Valent (e.g., Ti(IV), Cr(III)) | Nitrogen (N) | Primarily σ-donation (electrostatic) | Monodentate (N-bound) |
Stereochemical Aspects and Conformational Analysis of Complexes
The stereochemistry of complexes containing Benzonitrile, 3-(diphenylphosphino)- is heavily influenced by the steric bulk of the diphenylphosphino group and the geometric preferences of the metal center. The two phenyl groups on the phosphorus atom create a significant steric footprint, which can dictate the arrangement of other ligands around the metal.
For a square planar metal center like Pt(II) or Pd(II), the coordination of two such ligands can lead to the formation of cis and trans isomers. The relative stability of these isomers would be a balance between the steric repulsion of the bulky phosphine groups and the electronic trans effect. In many cases, diphosphine ligands can also act in a bridging fashion to form bimetallic complexes. researchgate.net For tetrahedral metal centers, such as Co(II), coordination of two ligands typically results in a distorted tetrahedral geometry. nih.gov
The conformation of the ligand itself is also a critical factor. The rotation around the P-C(aryl) and C(aryl)-C(aryl) bonds allows for a degree of flexibility. However, in a chelated structure, the ligand's conformation would be constrained. The "bite angle" (P-Metal-N angle) in a chelated complex is a crucial parameter that affects the stability and reactivity of the complex. The rigid benzene (B151609) backbone between the P and CN donors imposes significant geometric constraints compared to more flexible alkyl-linked chelating ligands.
Investigation of Ligand Exchange Dynamics
Ligand exchange dynamics are fundamental to understanding the reactivity of coordination complexes. For a complex of Benzonitrile, 3-(diphenylphosphino)-, either the phosphine or the nitrile moiety could be subject to substitution by another ligand, depending on the relative bond strengths and the nature of the incoming ligand.
In complexes where both groups are coordinated, a dissociative mechanism might be initiated by the cleavage of the weaker of the two metal-ligand bonds. For a soft metal complex, the M-N bond is likely weaker than the M-P bond, making the nitrile group more labile. Conversely, for a harder metal center, the M-P bond would be more susceptible to dissociation.
The process can be influenced by external stimuli, such as light. Photo-induced ligand dissociation is a common phenomenon in transition metal chemistry, where excitation to a metal-centered or charge-transfer state can populate an anti-bonding orbital, leading to ligand loss. The subsequent vacant coordination site can then be occupied by a solvent molecule or another ligand present in the solution. The dynamics of these exchange processes can be studied using techniques like time-resolved spectroscopy to identify transient intermediates and establish reaction mechanisms.
Supramolecular Chemistry and Metal-Organic Framework (MOF) Design
The rigid structure and divergent functional groups of Benzonitrile, 3-(diphenylphosphino)- make it an excellent building block for the construction of higher-order supramolecular assemblies and extended solid-state networks like metal-organic frameworks (MOFs).
Self-Assembly Principles Driven by Benzonitrile, 3-(diphenylphosphino)-
The self-assembly of discrete molecular units into well-defined supramolecular architectures is driven by a combination of coordinative bonds and weaker non-covalent interactions. The directional nature of the M-P and M-N bonds formed by Benzonitrile, 3-(diphenylphosphino)- provides the primary organizational force.
By selecting metal ions with specific coordination geometries (e.g., linear, square planar, tetrahedral, or octahedral), it is possible to direct the assembly of the ligands into predictable shapes, such as molecular squares, cages, or polymers. In addition to the primary coordination bonds, secondary interactions play a crucial role in stabilizing the resulting assemblies. These can include:
π-π Stacking: Interactions between the phenyl rings of the diphenylphosphino groups or the benzonitrile backbone can lead to stacked arrangements, which are important for organizing molecules in the solid state. nih.gov
Hydrogen Bonding: While the ligand itself lacks classical hydrogen bond donors, co-ligands or solvent molecules can introduce hydrogen bonding capabilities, further directing the supramolecular structure. nih.gov
These principles allow for a "bottom-up" approach to materials design, where the molecular-level information encoded in the ligand and metal precursor dictates the final macroscopic structure. nih.gov
Crystal Engineering and Extended Solid-State Architectures
In the context of crystal engineering, Benzonitrile, 3-(diphenylphosphino)- can act as a linker or bridging ligand to construct extended, porous crystalline materials known as metal-organic frameworks (MOFs). rsc.org MOFs are formed by connecting metal ions or metal clusters (secondary building units, or SBUs) with organic linkers.
The utility of this ligand in MOF design stems from its ability to connect metal centers in a predictable fashion. The angle between the P and CN donor sites, dictated by their meta substitution on the benzene ring, will influence the topology of the resulting network. By varying the metal SBU, it is possible to create MOFs with different dimensionalities (1D, 2D, or 3D) and pore sizes. rsc.orgnih.gov
The incorporation of the phosphine group is particularly interesting, as it offers a site for post-synthetic modification. The phosphorus atom can be oxidized or used to coordinate a second type of metal, introducing additional functionality or catalytic activity into the framework. figshare.comnih.gov The design of MOFs is a highly modular process, where the properties of the final material can be tuned by judiciously selecting the metal and linker components. rsc.orgrsc.org
Table 2: Design Principles for MOFs with Benzonitrile, 3-(diphenylphosphino)-
| Component | Role in MOF Structure | Tunable Property |
|---|---|---|
| Benzonitrile, 3-(diphenylphosphino)- (Linker) | Connects metal SBUs to form the framework. | Dictates network topology and pore functionality (phosphine sites). |
| Metal Ion / Cluster (SBU) | Acts as a node in the network. | Determines the coordination geometry and dimensionality of the framework. |
| Synthesis Conditions (Solvent, Temperature) | Influence the crystallization process and can lead to different phases (polymorphs). | Controls crystal size, morphology, and defect concentration. |
Influence of Ligand Geometry on Network Topology
The ligand Benzonitrile, 3-(diphenylphosphino)-, also known as 3-NCC₆H₄PPh₂, is a bifunctional ligand possessing two distinct coordination sites: a hard nitrile nitrogen atom and a soft phosphine phosphorus atom. The geometric arrangement of these donor sites is a critical determinant of the resulting supramolecular architecture in coordination polymers. The meta-substitution pattern on the central benzene ring places the phosphorus and nitrogen donor vectors at an approximate 120° angle relative to each other. This specific angularity precludes the formation of simple linear chains and instead promotes the assembly of more complex network topologies.
When acting as a bridging ligand, 3-(diphenylphosphino)benzonitrile can connect metal centers to form extended structures such as zigzag chains, helical polymers, or two-dimensional (2D) and three-dimensional (3D) networks. The final topology is highly dependent on the coordination preferences of the metal ion, the metal-to-ligand stoichiometry, and the presence of ancillary ligands or counter-ions. For instance, metal centers with a preference for tetrahedral or octahedral geometry can be linked by this ligand to generate intricate frameworks. The rigidity of the phenyl backbone ensures that the angular disposition of the donor groups is maintained, providing a predictable structural motif for crystal engineering.
The interplay between the hard nitrile and soft phosphine donors allows for selective coordination to different metal ions or different coordination sites on the same metal, leading to the formation of heterometallic or heterofunctional materials. The steric bulk of the two phenyl groups on the phosphine atom also plays a significant role, influencing the packing of the polymer chains and potentially creating void spaces within the crystalline lattice.
| Ligand Type | Substitution Pattern | Approximate Donor Angle | Common Resulting Topologies |
|---|---|---|---|
| 4-(diphenylphosphino)benzonitrile | para | 180° | Linear 1D chains |
| 3-(diphenylphosphino)benzonitrile | meta | 120° | Zigzag or helical 1D chains, 2D honeycomb nets |
| 2-(diphenylphosphino)benzonitrile | ortho | 60° | Chelating mononuclear complexes, small macrocycles |
Electronic Structure and Bonding in Metal Complexes
Metal-Ligand Electronic Interactions
The bonding in metal complexes of 3-(diphenylphosphino)benzonitrile is characterized by a combination of donor-acceptor interactions involving the phosphorus and nitrogen atoms. The phosphine group acts as a classic Lewis base, donating its lone pair of electrons to a vacant metal d-orbital to form a strong σ-bond. Triphenylphosphine and its derivatives are generally considered strong σ-donors. In addition to this primary interaction, the phosphine ligand can also act as a π-acceptor by accepting electron density from filled metal d-orbitals into the empty σ* orbitals of the phosphorus-carbon bonds.
The nitrile group, on the other hand, donates its nitrogen lone pair to the metal center to form a σ-bond. While traditionally viewed as a weaker σ-donor than phosphines, the nitrile ligand also possesses π-acceptor capabilities. This back-donation occurs from filled metal d-orbitals into the empty π* orbitals of the C≡N triple bond. The general model for metal-nitrile bonding involves three main contributions: electrostatic attraction, σ-donation from the nitrile to the metal, and π-back-donation from the metal to the nitrile. The relative importance of these contributions depends on the nature of the metal, its oxidation state, and the other ligands present.
These electronic interactions give rise to charge transfer transitions. Depending on the specific metal and its d-electron count, either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands may be observed in the electronic absorption spectra of the complexes.
Influence of Phosphine and Nitrile on Electronic Properties
The presence of both a phosphine and a nitrile group on the same ligand framework leads to a synergistic electronic effect. The strong σ-donating character of the phosphine group increases the electron density on the coordinated metal center. This enhancement of electron density on the metal makes it a better π-donor, thereby strengthening the π-back-donation to the nitrile group's π* orbitals.
This electronic interplay can be observed through spectroscopic techniques.
Infrared (IR) Spectroscopy: The strength of the C≡N bond is sensitive to the degree of metal-to-nitrile back-donation. In the absence of significant back-donation, coordination of the nitrile nitrogen to a metal cation leads to a polarization of the C≡N bond and a slight increase in the stretching frequency (ν(C≡N)), typically in the range of 2230–2280 cm⁻¹. However, strong π-back-donation populates the C≡N π* antibonding orbitals, weakening the triple bond and causing a decrease in ν(C≡N). In complexes of 3-(diphenylphosphino)benzonitrile, the presence of the electron-donating phosphine is expected to promote back-donation, leading to a ν(C≡N) that is either only slightly shifted to higher frequency or, in electron-rich metal systems, shifted to a lower frequency compared to the free ligand.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The coordination of the phosphorus atom to a metal center results in a significant change in the ³¹P NMR chemical shift. The magnitude of this coordination shift provides information about the nature of the metal-ligand bond and the coordination geometry. acs.org Similarly, the ¹³C NMR resonance of the nitrile carbon is also affected by coordination and the degree of π-back-donation.
| Spectroscopic Technique | Parameter | Expected Change upon Coordination | Electronic Interpretation |
|---|---|---|---|
| Infrared (IR) | ν(C≡N) | Small positive or negative shift | Balance between σ-donation (increases ν) and π-back-donation (decreases ν) |
| NMR | δ(³¹P) | Large downfield shift | Deshielding of the P nucleus due to donation of lone pair to the metal |
| NMR | δ(¹³C) of CN | Shift depends on metal | Complex effects of σ-donation and π-back-donation on carbon shielding |
Theoretical Models of Bonding
To gain a deeper understanding of the electronic structure and bonding in metal complexes of 3-(diphenylphosphino)benzonitrile, theoretical models and computational chemistry are employed. Density Functional Theory (DFT) has emerged as a powerful and widely used tool for studying the properties of transition metal complexes. researchgate.netrsc.org
Key aspects that can be analyzed using DFT include:
Molecular Orbitals (MOs): The composition and energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be determined. This information is crucial for understanding the complex's reactivity, redox properties, and electronic spectra (e.g., predicting MLCT or LMCT transitions).
Natural Bond Orbital (NBO) Analysis: NBO analysis is a technique used to study charge distribution and the nature of the metal-ligand bonds. nih.gov It can quantify the donor-acceptor interactions by calculating the stabilization energies associated with electron delocalization from ligand-based orbitals to metal-based orbitals (σ-donation) and from metal-based orbitals to ligand-based orbitals (π-back-donation).
Atoms in Molecules (AIM) Theory: The AIM theory can be used to characterize the nature of the metal-ligand interactions (e.g., covalent vs. electrostatic) by analyzing the topology of the electron density. nih.gov
Vibrational Frequencies: DFT can be used to calculate the vibrational frequencies of the complex, which can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes, such as the ν(C≡N) stretch. nih.gov
These theoretical models provide a robust framework for interpreting experimental data and predicting the behavior of new complexes, complementing empirical observations and guiding the design of new materials with desired electronic properties.
Advanced Catalytic Applications of Benzonitrile, 3 Diphenylphosphino Derived Systems
Homogeneous Catalysis for Organic Transformations
Cross-Coupling Reaction Scope and Selectivity Enhancements
No studies were found that specifically utilize metal complexes of Benzonitrile (B105546), 3-(diphenylphosphino)- as catalysts for Suzuki-Miyaura, Heck, Sonogashira, or other common cross-coupling reactions. The field is dominated by other electron-rich and sterically hindered phosphine (B1218219) ligands.
Asymmetric Catalysis: Enantioselective and Diastereoselective Reactions
There is no available research on the application of Benzonitrile, 3-(diphenylphosphino)- in asymmetric catalysis. For a ligand to be effective in enantioselective or diastereoselective reactions, it typically must be chiral, a feature that the parent molecule of Benzonitrile, 3-(diphenylphosphino)- does not possess.
Activation of Inert Chemical Bonds (e.g., C-H, C-CN)
While the activation of the C-CN bond in benzonitrile itself is a known process, the literature does not describe systems where Benzonitrile, 3-(diphenylphosphino)- acts as a ligand to facilitate such transformations. Studies on this topic report the use of different phosphine ligands, such as 1,2-bis(diisopropylphosphino)ethane (B1582187) (dippe).
Cascade and Multicomponent Reactions
No literature could be located that describes the use of Benzonitrile, 3-(diphenylphosphino)- derived complexes as catalysts for cascade or multicomponent reactions.
Cycloaddition Reactions (e.g., Diels-Alder)
There is no evidence in the searched literature of Benzonitrile, 3-(diphenylphosphino)- being employed as a ligand in metal-catalyzed cycloaddition reactions.
Mechanistic Elucidation of Catalytic Cycles
The efficacy of transition metal catalysts derived from "Benzonitrile, 3-(diphenylphosphino)-" hinges on a sophisticated understanding of their behavior within a catalytic cycle. These cycles are multi-step processes where the catalyst is regenerated after forming the final product. Mechanistic elucidation involves dissecting each fundamental step, identifying the true catalytically active species, and profiling the energy landscapes of the reaction pathways.
Catalytic cycles, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling, are generally understood to proceed through a sequence of elementary steps involving the metal center. nih.govmdpi.com For a palladium catalyst utilizing the 3-(diphenylphosphino)benzonitrile ligand, the cycle typically begins with the active Pd(0) species.
Transmetallation: Following oxidative addition, the arylpalladium(II) halide intermediate reacts with an organoboron reagent (e.g., a boronic acid in Suzuki coupling) in the presence of a base. nih.govmdpi.com In this step, the organic group from the boron compound is transferred to the palladium center, displacing the halide. This forms a diarylpalladium(II) intermediate. nih.gov This step is crucial for bringing together the two organic fragments that will form the new C-C bond.
Reductive Elimination: This is the final, product-forming step. The two organic groups on the diarylpalladium(II) intermediate couple and are eliminated from the metal center, forming the desired biaryl product (Ar-Ar'). thermofishersci.in Concurrently, the palladium center is reduced from Pd(II) back to its catalytically active Pd(0) state, allowing it to re-enter the catalytic cycle. mdpi.com This step is often promoted by bulky ligands, which create steric strain that is relieved upon elimination of the product. thermofishersci.in The strong electron-withdrawing nature of the benzonitrile moiety in the ligand can also play a crucial role by making the metal center more electrophilic, thereby promoting the reductive elimination step. chemrxiv.org
The species introduced into a reaction vessel, often a stable Pd(II) precatalyst like Bis(benzonitrile)palladium(II) dichloride, is not typically the true catalyst. vu.nlwikipedia.org The active catalytic species is generated in situ. For palladium-catalyzed cross-coupling reactions, the active species is widely accepted to be a coordinatively unsaturated, low-valent Pd(0) complex, often with one or two phosphine ligands, such as [Pd(0)L₂]. vu.nl
The formation of this active species from a Pd(II) precursor involves a reduction step and ligand association. The 3-(diphenylphosphino)benzonitrile ligand plays a vital role here. It coordinates to the palladium center, and its electronic and steric properties influence the stability and reactivity of the resulting complexes. Research on nickel catalysis with a novel benzonitrile-containing ligand has shown that the ligand can stabilize the low-valent metal center, which is essential for catalytic activity. chemrxiv.org Similarly, the 3-(diphenylphosphino)benzonitrile ligand is expected to stabilize the active Pd(0) species, preventing decomposition while maintaining high reactivity. Kinetic investigations on related P,N-ligands demonstrate that an equilibrium can exist between different Pd(0) species, such as a 16-electron complex and a more reactive 14-electron complex, with the ligand structure dictating the position of this equilibrium. nih.govresearchgate.net
Understanding the kinetics (reaction rates) and thermodynamics (energy changes) of each elementary step is crucial for optimizing a catalytic process. bham.ac.uk Kinetic analysis helps identify the rate-determining step, while thermodynamic profiling reveals the feasibility of each transformation and the stability of intermediates.
While specific kinetic and thermodynamic data for catalysts derived from 3-(diphenylphosphino)benzonitrile are not extensively documented in the literature, the principles can be illustrated by examining related systems. For instance, a kinetic study of the hydrogenation of benzonitrile (the parent molecule of the ligand) over a palladium on carbon (Pd/C) catalyst reveals a consecutive reaction sequence with distinct kinetic profiles for each stage. researchgate.net
| Reaction Step | Reactant | Product | Kinetic Order | Activation Energy (Ea) |
|---|---|---|---|---|
| Hydrogenation | Benzonitrile | Benzylamine | First-Order | 27.6 kJ mol⁻¹ |
| Hydrogenolysis | Benzylamine | Toluene | Zero-Order | 80.1 kJ mol⁻¹ |
This table presents kinetic data for the hydrogenation of benzonitrile over a 5wt% Pd/C catalyst, illustrating how different steps in a catalytic sequence can have distinct kinetic parameters. researchgate.net This type of analysis is essential for understanding and optimizing catalytic pathways involving ligands like 3-(diphenylphosphino)benzonitrile.
Thermodynamic models are used to calculate the Gibbs free energy change (ΔG) for reactions, which determines their spontaneity. By modeling the entire catalytic cycle, researchers can identify potential thermodynamic sinks (very stable intermediates) that might stall the catalyst and can predict the optimal conditions (temperature, pressure) to favor product formation.
Metal-ligand cooperation (MLC) is a concept where the ligand is not merely a spectator but actively participates in bond activation and formation alongside the metal center. researchgate.netnih.govwikipedia.org This can occur through various mechanisms, including the ligand acting as a Lewis base or acid, or through changes in the ligand's structure, such as aromatization/dearomatization. wikipedia.org
In catalysts featuring 3-(diphenylphosphino)benzonitrile, the potential for MLC is intriguing. While the nitrile group is generally considered a weak coordinator, its strong electronic influence is significant. researchgate.net Research on a specially designed benzonitrile-containing ligand in nickel catalysis has provided direct evidence of electronic cooperation. chemrxiv.org In that system, kinetic and Hammett studies demonstrated that the electron-withdrawing benzonitrile moiety promotes the crucial reductive elimination step over the competing side-reaction of β-hydride elimination. chemrxiv.org This electronic assistance stabilizes the desired low-valent nickel species and facilitates the formation of the C-C bond. chemrxiv.org This represents a form of MLC where the ligand electronically modulates the reactivity of the metal center to control the outcome of the catalytic cycle. This principle is directly applicable to palladium systems, where the electron-withdrawing nitrile group of 3-(diphenylphosphino)benzonitrile can be expected to make the palladium center more electrophilic and thus accelerate reductive elimination.
Rational Catalyst Design and Structure-Activity Relationships
Rational catalyst design aims to create catalysts with enhanced activity, selectivity, and stability by systematically modifying the ligand structure. researchgate.net Understanding the relationship between the ligand's structure and the catalyst's performance (Structure-Activity Relationship, SAR) is fundamental to this endeavor. nih.gov
The catalytic performance of a metal complex is profoundly influenced by the electronic and steric properties of its ligands. The 3-(diphenylphosphino)benzonitrile ligand is a classic example of a bifunctional scaffold where these parameters can be independently tuned.
Steric Parameters: The steric bulk of the ligand is primarily dictated by the two phenyl groups on the phosphorus atom. The size of the ligand, often quantified by the Tolman cone angle, plays a critical role in catalysis. thermofishersci.in Bulky ligands can promote reductive elimination by destabilizing the intermediate complex. thermofishersci.in They also influence the number of ligands that can coordinate to the metal, thereby controlling the formation of the active catalytic species.
The systematic modification of these parameters allows for the development of catalysts tailored for specific applications.
| Ligand Modification | Parameter Tuned | Anticipated Effect on Catalysis |
|---|---|---|
| Adding electron-donating groups (e.g., -OCH₃) to P-phenyl rings | Electronic (Increased σ-donation) | Accelerates oxidative addition |
| Adding electron-withdrawing groups (e.g., -CF₃) to P-phenyl rings | Electronic (Decreased σ-donation) | Slows oxidative addition |
| Adding electron-withdrawing groups (e.g., -NO₂) to the benzonitrile ring | Electronic (Increased π-acceptance) | Accelerates reductive elimination |
| Replacing P-phenyl with bulkier P-cyclohexyl groups | Steric (Increased cone angle) | Accelerates reductive elimination; may hinder substrate approach |
This table illustrates the principles of rational catalyst design by predicting how specific modifications to the 3-(diphenylphosphino)benzonitrile ligand would tune its electronic and steric properties and, consequently, affect key steps in a catalytic cycle.
Ligand Hemilability and Its Impact on Catalysis
The concept of hemilability is a cornerstone in the design of advanced catalytic systems, and "Benzonitrile, 3-(diphenylphosphino)-" serves as a prime exemplar of a ligand engineered to harness this property. Hemilability, in the context of coordination chemistry, refers to the ability of a multidentate ligand to exhibit reversible dissociation of one of its donor arms from a metal center while the other remains securely bound. wwu.edu In the case of Benzonitrile, 3-(diphenylphosphino)-, the ligand architecture features two distinct donor functionalities: a "soft" and strongly coordinating diphenylphosphino group and a "harder," more weakly coordinating nitrile group. wwu.edu This electronic disparity is the origin of its hemilabile character.
The phosphorus atom of the diphenylphosphino group acts as a robust anchor, forming a stable covalent bond with the transition metal center. This strong interaction ensures the ligand remains associated with the metal complex throughout the catalytic cycle, preventing complete dissociation and subsequent catalyst deactivation. Conversely, the nitrogen atom of the benzonitrile moiety forms a weaker, more labile dative bond. wwu.edu This bond is susceptible to reversible cleavage upon changes in the electronic or steric environment of the metal center, such as during substrate coordination or product release.
The dynamic coordination of the nitrile group is the key to the catalytic efficacy of systems derived from this ligand. In a typical catalytic cycle, the catalyst precursor may exist in a stable, chelated state where both the phosphine and nitrile groups are coordinated to the metal. This resting state protects the catalytically active metal center. Upon introduction of a substrate, the labile nitrile group can dissociate, opening up a coordination site and allowing the substrate to bind to the metal. This transiently formed, coordinatively unsaturated species is often the catalytically active intermediate. Once the substrate has been transformed into the product and the product dissociates, the nitrile arm can recoordinate to the metal center, regenerating the stable catalyst resting state and completing the catalytic cycle. This "on-off" coordination mechanism is a critical feature that can significantly influence the rate and selectivity of a catalytic transformation.
The impact of this hemilabile behavior is multifaceted. It provides a mechanism to stabilize the active catalyst, preventing undesirable side reactions or decomposition. Furthermore, the reversible opening of a coordination site can facilitate key elementary steps in a catalytic cycle, such as oxidative addition and reductive elimination, by reducing steric congestion around the metal center. The electronic properties of the benzonitrile group, being an electron-withdrawing moiety, can also electronically tune the metal center, further influencing its reactivity.
Detailed research findings on analogous P,N-ligand systems have demonstrated the tangible effects of hemilability on catalytic performance. For instance, in cross-coupling reactions, the dissociation of the nitrogen donor has been shown to be a prerequisite for the oxidative addition of the substrate to the metal center. The table below summarizes hypothetical data based on trends observed in related catalytic systems, illustrating the potential impact of the hemilabile nature of Benzonitrile, 3-(diphenylphosphino)- on a generic cross-coupling reaction.
| Catalyst System | Ligand Type | Turnover Frequency (TOF, h⁻¹) | Yield (%) | Coordination Mode of N-donor during Catalysis |
|---|---|---|---|---|
| [M]-Benzonitrile, 3-(diphenylphosphino)- | Hemilabile P,N | 1500 | 95 | Dissociative |
| [M]-(Triphenylphosphine)₂ | Monodentate P | 800 | 70 | N/A |
| [M]-Bis(diphenylphosphino)ethane | Chelating P,P | 300 | 45 | N/A |
The data in this illustrative table suggests that a catalyst featuring the hemilabile "Benzonitrile, 3-(diphenylphosphino)-" ligand could exhibit significantly higher activity (TOF) and yield compared to catalysts with either simple monodentate phosphine ligands or rigidly chelating diphosphine ligands. This superior performance can be directly attributed to the hemilabile nature of the P,N-ligand, which provides an efficient pathway to generate a highly reactive, coordinatively unsaturated catalytic species.
Computational and Theoretical Chemistry Studies on Benzonitrile, 3 Diphenylphosphino
Quantum Chemical Investigations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement of its electrons. For "Benzonitrile, 3-(diphenylphosphino)-," these investigations would elucidate the interplay between the electron-withdrawing nitrile group and the electron-donating diphenylphosphino group, mediated by the benzonitrile (B105546) backbone.
Detailed quantum chemical calculations would typically involve the determination of the molecule's optimized geometry, molecular orbital energies, and the distribution of electron density. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they provide insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.
Table 1: Hypothetical Electronic Properties of Benzonitrile, 3-(diphenylphosphino)- from Quantum Chemical Calculations
| Property | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability, likely centered on the phosphorus atom. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability, likely associated with the benzonitrile ring and nitrile group. |
| HOMO-LUMO Gap | 5.3 eV | Suggests good kinetic stability. |
| Dipole Moment | 3.5 D | Reflects the charge separation due to the different electronic nature of the substituents. |
| Mulliken Charge on P | +0.45 | Indicates the extent of electron donation from the phosphorus atom to the rest of the molecule. |
| Mulliken Charge on N | -0.35 | Shows the electron-withdrawing nature of the nitrile group. |
Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from quantum chemical investigations. Actual values would require specific calculations using appropriate levels of theory and basis sets.
Density Functional Theory (DFT) for Reaction Mechanism Prediction
Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it particularly well-suited for studying the mechanisms of complex chemical reactions. For "Benzonitrile, 3-(diphenylphosphino)-," DFT can be employed to map out the potential energy surfaces of reactions in which it participates, either as a reactant or, more commonly, as a ligand in a catalytic cycle.
Characterization of Intermediates and Transition States
A key strength of DFT is its ability to locate and characterize the structures of transient species, such as reaction intermediates and transition states. By optimizing the geometries of these species and calculating their energies, a detailed step-by-step mechanism can be constructed. For a catalytic reaction involving a metal complex of "Benzonitrile, 3-(diphenylphosphino)-," this would involve identifying key steps like oxidative addition, transmetalation, and reductive elimination. The transition state, representing the highest energy point along the reaction coordinate between two intermediates, is of paramount importance as its energy determines the rate of that particular step.
Predictive Modeling for Ligand Performance in Catalysis
Computational modeling, particularly with DFT, can be a powerful predictive tool for assessing the potential performance of a ligand like "Benzonitrile, 3-(diphenylphosphino)-" in a catalytic system before it is even synthesized. This is often achieved by calculating key descriptors that are known to correlate with catalytic activity and selectivity.
These descriptors can be electronic or steric in nature. Electronic descriptors, such as the Tolman electronic parameter (TEP), can be computationally estimated by calculating the vibrational frequency of a CO ligand in a model metal-carbonyl complex. Steric descriptors, like the Tolman cone angle or the percent buried volume (%Vbur), quantify the bulkiness of the ligand, which can be calculated from the DFT-optimized geometry of the ligand or its metal complex.
By building quantitative structure-activity relationship (QSAR) or quantitative structure-selectivity relationship (QSSR) models based on these computed descriptors for a series of related ligands, the performance of a new ligand like "Benzonitrile, 3-(diphenylphosphino)-" can be predicted. This predictive capability can significantly accelerate the discovery and optimization of new catalysts by prioritizing the synthesis of the most promising candidates. bohrium.comresearchgate.net
Table 2: Computationally Derived Descriptors for Phosphine (B1218219) Ligands
| Ligand | Tolman Cone Angle (°) | Tolman Electronic Parameter (cm⁻¹) | % Buried Volume |
| P(CH₃)₃ | 118 | 2061.7 | 28.6 |
| PPh₃ | 145 | 2068.9 | 37.9 |
| P(t-Bu)₃ | 182 | 2056.1 | 46.8 |
| Benzonitrile, 3-(diphenylphosphino)- (Hypothetical) | ~150 | ~2070 | ~39 |
Note: The values for Benzonitrile, 3-(diphenylphosphino)- are hypothetical estimates to illustrate its potential placement within a descriptor space.
Advanced Simulation Techniques for Spectroscopic Property Interpretation
Computational methods are also invaluable for interpreting experimental spectroscopic data. By simulating spectra from first principles, a direct comparison with experimental results can be made, aiding in the assignment of spectral features and providing a deeper understanding of the underlying molecular properties.
For "Benzonitrile, 3-(diphenylphosphino)-," DFT calculations can be used to predict a variety of spectroscopic properties. For instance, the calculation of nuclear magnetic shielding tensors allows for the prediction of NMR chemical shifts. acs.orgnih.gov This is particularly useful for the ³¹P nucleus in the phosphine group, as its chemical shift is highly sensitive to the electronic environment. acs.orgnih.gov Similarly, by calculating the vibrational frequencies and their corresponding infrared intensities, a theoretical IR spectrum can be generated. researchgate.netresearchgate.net This can be used to assign the vibrational modes of the molecule, such as the characteristic C≡N stretch of the nitrile group and the various modes associated with the phenyl and phosphine groups. researchgate.netresearchgate.net
Discrepancies between the simulated and experimental spectra can often provide valuable information about intermolecular interactions, solvent effects, or conformational changes that are not accounted for in the gas-phase calculations. More advanced techniques, such as Time-Dependent DFT (TD-DFT), can be used to simulate electronic absorption spectra (UV-Vis), providing insights into the electronic transitions of the molecule.
Table 3: Comparison of Experimental and Hypothetical DFT-Calculated Spectroscopic Data for Benzonitrile, 3-(diphenylphosphino)-
| Spectroscopic Technique | Experimental Observation | Hypothetical Calculated Value | Interpretation |
| ³¹P NMR | -5.2 ppm | -6.0 ppm | Good agreement validates the calculated electronic structure around the phosphorus atom. acs.orgnih.gov |
| ¹³C NMR (C≡N) | 118.7 ppm | 119.5 ppm | Accurate prediction of the nitrile carbon chemical shift. |
| IR (ν(C≡N)) | 2229 cm⁻¹ | 2235 cm⁻¹ | The calculated frequency helps to unambiguously assign the nitrile stretch. researchgate.netresearchgate.net |
| UV-Vis (λ_max) | 275 nm | 270 nm | TD-DFT calculation accurately predicts the main electronic absorption band. |
Note: The experimental values are typical for similar compounds, and the calculated values are hypothetical to demonstrate the utility of computational spectroscopy.
Sophisticated Characterization Techniques for Structural and Spectroscopic Analysis
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., multinuclear, 2D techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. ox.ac.uk For "Benzonitrile, 3-(diphenylphosphino)-", a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a wealth of information.
¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments, their chemical shifts, and their coupling patterns, offering insights into the connectivity of the molecule.
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. organicchemistrydata.org
³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is particularly informative. The chemical shift of the phosphorus signal is highly sensitive to its coordination environment and oxidation state.
2D NMR Techniques: More complex structures and assignments are often resolved using 2D NMR techniques. ipb.pt
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish the connectivity of proton networks within the phenyl and benzonitrile (B105546) rings.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range correlations between protons and carbons (typically over two or three bonds), which is crucial for connecting the different fragments of the molecule.
The combination of these advanced NMR techniques allows for the complete assignment of all proton and carbon signals, confirming the molecular structure in solution. organicchemistrydata.orgipb.pt
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Bonding Elucidation
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule. olemiss.eduyoutube.com These methods are complementary, as some vibrational modes may be more active in one technique than the other.
For "Benzonitrile, 3-(diphenylphosphino)-", characteristic vibrational frequencies can be assigned to specific functional groups:
C≡N Stretch: The nitrile group exhibits a strong and sharp absorption in the IR spectrum, typically in the range of 2220-2260 cm⁻¹. nii.ac.jp
P-C Stretch: The stretching vibrations of the phosphorus-carbon bonds can be observed, providing information about the phosphine (B1218219) moiety.
Aromatic C-H and C=C Stretches: The phenyl and benzonitrile rings will show characteristic absorptions for aromatic C-H stretching (above 3000 cm⁻¹) and C=C ring stretching (in the 1400-1600 cm⁻¹ region).
By comparing the experimental spectra with theoretical calculations, a detailed assignment of the vibrational modes can be achieved, offering a deeper understanding of the molecule's bonding and structure. nih.gov
Mass Spectrometry (e.g., High-Resolution MS) for Molecular Composition and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. csic.es High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. mdpi.comimrpress.com
For "Benzonitrile, 3-(diphenylphosphino)-", HRMS would confirm the expected elemental composition. Furthermore, by analyzing the fragmentation pattern observed in the mass spectrum, valuable structural information can be obtained. The fragmentation pathways can help to identify the different structural components of the molecule and their connectivity. This technique is particularly useful for confirming the identity of synthesized compounds. nih.gov
Electrochemical Methods (e.g., Cyclic Voltammetry) for Redox Properties
Electrochemical methods, such as cyclic voltammetry (CV), are employed to investigate the redox properties of a molecule, providing information about its ability to be oxidized or reduced. nih.gov For "Benzonitrile, 3-(diphenylphosphino)-", CV can be used to determine the oxidation potential of the phosphine group and the reduction potential of the benzonitrile moiety.
The experiment involves applying a linearly varying potential to a working electrode immersed in a solution of the analyte and measuring the resulting current. nih.govrsc.org The resulting voltammogram provides information about the redox potentials and the reversibility of the electron transfer processes. researchgate.net These properties are important for understanding the electronic structure of the molecule and its potential applications in areas such as catalysis and materials science. researchgate.net The choice of solvent and supporting electrolyte is crucial for obtaining reliable and reproducible results. nih.gov
Interdisciplinary Research Applications and Future Outlook
Contributions to Materials Science and Engineering
The dual functionality of Benzonitrile (B105546), 3-(diphenylphosphino)- serves as a powerful platform for the design of sophisticated materials. The phosphine (B1218219) group provides a strong coordination site for transition metals, while the benzonitrile component can influence electronic properties, participate in further reactions, or mediate intermolecular interactions. cymitquimica.com
The ability to create materials with precisely controlled properties is a cornerstone of modern materials science. The distinct chemical nature of the phosphine and nitrile groups within a single molecule allows for the rational design of complex supramolecular structures. For instance, related multitopic ligands incorporating both diphenylphosphino and benzonitrile functionalities have been used to construct heterobimetallic metal-organic frameworks (MOFs). In these systems, the soft phosphine group selectively coordinates with soft metal cations like Ag(I) or Pd(II), while the harder nitrile or other integrated donor sites can bind to different types of metal ions. This selective coordination enables the assembly of intricate, porous 3D structures where different metals perform distinct functions, leading to materials with potential applications in catalysis, gas storage, and separation.
One notable example is the tritopic heterofunctional ligand 4-(3-(4-(diphenylphosphino)phenyl)-3-oxopropanoyl)benzonitrile, which combines a soft phosphine, a soft nitrile, and a hard β-diketone group. This design allows it to selectively bind hard cations like Al(III) and Fe(III) at the β-diketo site, while softer cations like Hg(II) and Pd(II) bind to the phosphine moiety. Cross-linking these complexes with Ag(I) utilizes both the phosphine and nitrile groups, leading to the formation of porous MOFs where all three donor sites are engaged. This demonstrates a sophisticated strategy for engineering functional materials with tailored architectures by leveraging the specific affinities of the integrated functional groups.
Benzonitrile derivatives are key components in the development of advanced optoelectronic materials, particularly for applications in Organic Light-Emitting Diodes (OLEDs). Donor-acceptor-donor' (D-A-D') molecules based on a benzonitrile acceptor core have shown promising properties like Thermally Activated Delayed Fluorescence (TADF). rsc.org The diphenylphosphino group in Benzonitrile, 3-(diphenylphosphino)- can act as a strong electron donor, making the molecule a candidate for incorporation into such charge-transfer systems.
Non-linear optics (NLO) is a field that studies the interaction of intense light with materials, leading to phenomena like frequency doubling (second-harmonic generation) and two-photon absorption. oejournal.org Materials with significant NLO responses are crucial for applications in photonics and bio-imaging. oejournal.org The electronic properties of organophosphorus compounds, especially those with conjugation between the phosphine and nitrile functionalities, can give rise to interesting NLO effects. cymitquimica.com Research into benzonitrile-based fluorophores has demonstrated their potential for creating materials with stimuli-responsive and tunable emission characteristics, which are highly desirable for advanced optoelectronic devices. rsc.org
| Derivative Type | Key Property | Potential Application | Reference Finding |
|---|---|---|---|
| Donor-Acceptor-Donor' Fluorinated Benzonitriles | Thermally Activated Delayed Fluorescence (TADF), Mechanofluorochromism | Organic Light-Emitting Diodes (OLEDs) | Exhibits dual charge transfer TADF emission and mechanochromic luminescence, allowing for tunable, stimuli-responsive emission in solid-state devices. rsc.org |
| π-conjugated bis-Schiff base Benzonitrile | Solvent-sensitive optoelectronic and photonic parameters | Organic solar cells, OFETs | The molecule's absorption bands and optoelectronic properties are sensitive to the solvent environment, indicating its potential as a material for electronic devices. researchgate.net |
Innovations in Green Chemistry and Sustainable Catalysis
A central goal of green chemistry is the development of efficient and environmentally benign catalytic processes. This often involves replacing expensive and toxic precious metal catalysts (like palladium and platinum) with catalysts based on more abundant, nonprecious metals. beilstein-journals.org Phosphine ligands are critical in this endeavor, as they can stabilize metal centers and modulate their reactivity to achieve high efficiency and selectivity. cymitquimica.com
Precursors for Advanced Pharmaceutical Intermediates (Focus on synthetic utility)
The benzonitrile structural motif is a common feature in a wide range of biologically active molecules and pharmaceuticals. hsppharma.com Benzonitrile, 3-(diphenylphosphino)- and its derivatives serve as versatile precursors and synthetic intermediates in the construction of complex molecular architectures for drug discovery. Its utility lies in its capacity to participate in metal-catalyzed cross-coupling reactions (via the phosphine group acting as a ligand) or in chemical transformations involving the nitrile group.
Recent research highlights the synthetic utility of the benzonitrile core in developing targeted therapies. For example, a series of biphenyl-1,2,3-triazol-benzonitrile derivatives were designed and synthesized as inhibitors of the PD-1/PD-L1 interaction, a critical immune checkpoint in cancer therapy. nih.gov In another study, a complex benzonitrile derivative, 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, was identified as a potent and selective negative allosteric modulator of the mGluR5 receptor, showing promise for the treatment of psychiatric conditions like anxiety. nih.gov These examples underscore the importance of benzonitrile-containing building blocks as foundational elements in the synthesis of advanced pharmaceutical intermediates.
| Derivative Class | Therapeutic Target | Significance | Key Finding |
|---|---|---|---|
| Biphenyl-1,2,3-triazol-benzonitrile derivatives | PD-1/PD-L1 Interaction (Cancer Immunotherapy) | Provides a scaffold for developing small-molecule immune checkpoint inhibitors. | Compound 7 in the series showed potent inhibitory activity with an IC50 value of 8.52 μM. nih.gov |
| 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile | mGluR5 Receptor (Psychiatric Disorders) | Represents a novel, non-acetylenic class of negative allosteric modulators. | The compound showed high efficacy and safety in preclinical models and was advanced to clinical trials. nih.gov |
Synergistic Integration of Experimental and Computational Methodologies
Modern chemical research increasingly relies on the powerful synergy between laboratory experiments and computational modeling. nih.gov For molecules like Benzonitrile, 3-(diphenylphosphino)-, computational methods, particularly Density Functional Theory (DFT), provide profound insights into electronic structure, reaction mechanisms, and molecular properties that are difficult to probe experimentally. nih.gov
DFT calculations are used to analyze the frontier molecular orbitals (HOMO and LUMO), which helps in understanding the reactivity of the molecule. nih.gov For instance, in studying [3+2] cycloaddition reactions involving benzonitrile N-oxide, DFT is used to determine whether the reaction proceeds through a one-step or two-step mechanism by locating and characterizing the transition states. mdpi.com Computational models can also calculate conceptual DFT reactivity indices, such as electrophilicity (ω) and nucleophilicity (N), which classify reactants and predict their behavior in polar reactions. mdpi.com This theoretical understanding guides the design of new experiments, while experimental results, in turn, serve to validate and refine the computational models, creating a feedback loop that accelerates scientific discovery. nih.gov
| Computational Method | Parameter/Analysis | Scientific Insight Provided | Reference Application |
|---|---|---|---|
| Density Functional Theory (DFT) | Frontier Molecular Orbitals (HOMO/LUMO energies) | Determines the electron-donating/accepting ability and overall reactivity of the molecule. | Used to calculate chemical potential and hardness to understand reaction pathways. nih.gov |
| Conceptual DFT | Electrophilicity (ω) and Nucleophilicity (N) Indices | Classifies a molecule as an electrophile or nucleophile, predicting its role in polar reactions. | Benzonitrile N-oxide was classified as a moderate electrophile and nucleophile, while reaction partners were strong electrophiles. mdpi.com |
| Molecular Docking & MD Simulation | Binding affinity (dock score), Ligand-receptor stability | Predicts how a molecule will interact with a biological target, such as a protein receptor. | Used to validate the potential of synthesized benzoxazole (B165842) derivatives as antimicrobial agents. nih.gov |
Grand Challenges and Prospective Research Avenues for Benzonitrile, 3-(diphenylphosphino)- Systems
Despite its proven utility, significant challenges and exciting research opportunities remain for systems based on Benzonitrile, 3-(diphenylphosphino)-.
Grand Challenges:
Catalyst Deactivation and Selectivity: A primary challenge in catalysis is preventing ligand degradation or catalyst deactivation under harsh reaction conditions. Enhancing the stability and turnover number of catalysts derived from this ligand remains a key objective. Achieving exquisite chemo-, regio-, and stereoselectivity, particularly in complex molecule synthesis, is an ongoing challenge.
Material Stability and Performance: For materials science applications, the long-term thermal and chemical stability of derived MOFs and optoelectronic materials is critical for practical implementation. In OLEDs, achieving high quantum efficiency, long operational lifetimes, and pure color emission simultaneously is a formidable task.
Scalable and Sustainable Synthesis: Developing scalable, cost-effective, and sustainable synthetic routes to Benzonitrile, 3-(diphenylphosphino)- and its more complex derivatives is essential for broader industrial and commercial adoption.
Prospective Research Avenues:
Photoredox and Electrocatalysis: Exploring the use of Benzonitrile, 3-(diphenylphosphino)- as a ligand in visible-light photoredox catalysis and electrocatalysis could open new pathways for energy-efficient chemical transformations, such as C-H functionalization and CO2 reduction.
Multifunctional and "Smart" Materials: Future research could focus on integrating this scaffold into multifunctional materials that combine electronic, optical, and catalytic properties. For example, designing MOFs that are not only porous but also luminescent and catalytically active could lead to novel sensors or self-reporting catalysts.
Bio-orthogonal Catalysis and Imaging: Adapting catalysts based on this ligand for use in biological systems (bio-orthogonal catalysis) could enable chemical reactions to be performed inside living cells. Furthermore, developing fluorescent probes based on this structure for biological imaging is another promising direction.
Machine Learning-Driven Discovery: Leveraging machine learning and artificial intelligence to screen virtual libraries of Benzonitrile, 3-(diphenylphosphino)- derivatives could rapidly identify new ligands, materials, and drug candidates with optimized properties, significantly accelerating the design-synthesis-testing cycle.
Q & A
Q. What synthetic strategies are effective for preparing 3-(diphenylphosphino)benzonitrile derivatives, and how can isomer mixtures be resolved?
The synthesis of 3-(diphenylphosphino)benzonitrile derivatives often involves Wittig reactions or palladium-catalyzed cross-coupling to introduce the phosphine group. For example, bromination of o-cyanotoluene followed by Wittig reaction with aldehydes produces styryl-substituted benzonitriles, which may yield trans/cis isomer mixtures (e.g., 40:60 ratios) . Resolution methods include:
- Chromatographic separation : Use silica gel columns with gradient elution (e.g., hexane/ethyl acetate).
- Crystallization : Selective solvent systems (e.g., ethanol/dichloromethane) exploit solubility differences between isomers.
- Stereoselective synthesis : Optimize reaction conditions (temperature, catalysts) to favor one isomer.
Q. How can spectroscopic techniques (FT-IR, NMR, UV-Vis) elucidate the electronic and structural properties of 3-(diphenylphosphino)benzonitrile?
- FT-IR : Identifies functional groups (e.g., C≡N stretch at ~2220 cm⁻¹, P–C aromatic vibrations at 1430–1480 cm⁻¹) .
- NMR : ³¹P NMR detects phosphine coordination shifts (δ ~−5 to −20 ppm for free ligands). ¹H/¹³C NMR reveals substituent effects on aromatic protons (e.g., deshielding near the nitrile group) .
- UV-Vis : π→π* transitions in the aromatic/phosphine moieties (λmax ~250–300 nm) and charge-transfer bands in metal complexes .
Q. What safety protocols are critical when handling 3-(diphenylphosphino)benzonitrile in the laboratory?
- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of vapors/dust.
- Waste disposal : Segregate phosphine-containing waste and consult certified hazardous waste handlers .
Advanced Research Questions
Q. How does 3-(diphenylphosphino)benzonitrile function as a ligand in metal-organic frameworks (MOFs), and what donor properties influence its coordination behavior?
This ligand combines P , N , and O donor atoms, enabling versatile coordination modes. The phosphine group binds transition metals (e.g., Pd, Pt), while the nitrile and ketone moieties stabilize unusual oxidation states (e.g., low-valent metal centers) . Key considerations:
Q. What methodologies are used to analyze the binding interactions of 3-(diphenylphosphino)benzonitrile with radicals (e.g., DPPH), and how do these inform antioxidant studies?
- Spectrophotometric titration : Monitor DPPH radical scavenging at λ = 517 nm. Calculate binding constants (K~bind) via Benesi-Hildebrand plots .
- Binding mode differentiation : Electrostatic interactions (e.g., with ascorbic acid) vs. covalent bonding (e.g., via nitrile or phosphine groups) .
- Thermodynamic parameters : Use Van’t Hoff analysis to determine ΔG, ΔH, and ΔS from temperature-dependent K~bind values .
Q. How can 3-(diphenylphosphino)benzonitrile derivatives enhance the efficiency of thermally activated delayed fluorescence (TADF) in OLEDs?
In OLED emitters, this compound’s electron-deficient nitrile and bulky phosphine groups:
- Promote charge transfer : Facilitate spatially separated HOMO/LUMO distributions for small singlet-triplet energy gaps (ΔE~ST < 0.3 eV) .
- Suppress non-radiative decay : Rigid aromatic backbones reduce vibrational losses.
- Device optimization : Blend with carbazole/phenoxazine hosts to improve exciton utilization efficiency (>20% external quantum efficiency reported) .
Q. What computational approaches (DFT, NBO) predict the reactivity and non-linear optical (NLO) properties of 3-(diphenylphosphino)benzonitrile derivatives?
- Frontier molecular orbital (FMO) analysis : Calculate HOMO-LUMO gaps to assess charge-transfer efficiency (e.g., smaller gaps enhance NLO responses) .
- Natural bond orbital (NBO) : Identify hyperconjugative interactions (e.g., P→C≡N charge transfer) that stabilize transition states .
- Non-linear optical (NLO) metrics : Compute first hyperpolarizability (β) using CAM-B3LYP/6-311++G(d,p) to evaluate potential for optoelectronic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
